molecular formula C21H20N4O4 B2405025 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile CAS No. 946378-24-1

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2405025
CAS RN: 946378-24-1
M. Wt: 392.415
InChI Key: IOWXARQFPAIIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. It has also been shown to modulate the activity of the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of this compound. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It has also been reported to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile in lab experiments is its high potency and selectivity. It has been reported to exhibit low toxicity and high efficacy in various cellular and animal models. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for the research on 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile. One direction is to further elucidate its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective analogs with improved therapeutic potential. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Furthermore, its potential as a drug delivery system and its interactions with other drugs should be investigated. Overall, the research on this compound holds great promise for the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the reaction of 2-furylacetonitrile with ethyl 4-(4-aminopiperazin-1-yl)benzoate in the presence of a base and a solvent. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the final product. This method has been reported in several studies and has been optimized for high yield and purity.

Scientific Research Applications

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Studies have also reported its potential as a neuroprotective agent and a modulator of the immune system. Furthermore, it has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-2-27-16-7-5-15(6-8-16)20(26)24-9-11-25(12-10-24)21-17(14-22)23-19(29-21)18-4-3-13-28-18/h3-8,13H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWXARQFPAIIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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